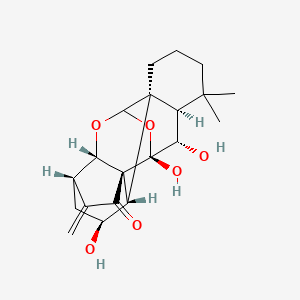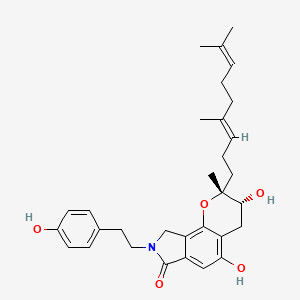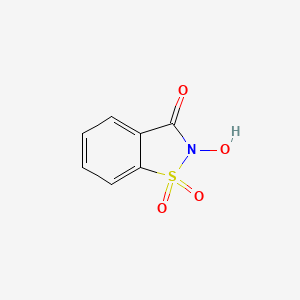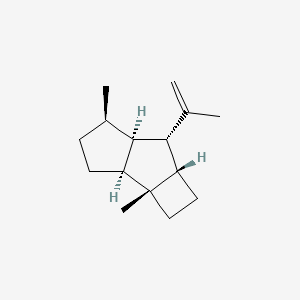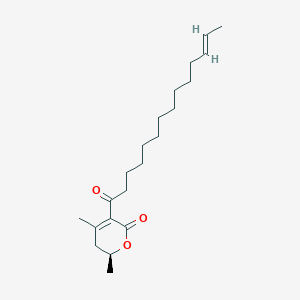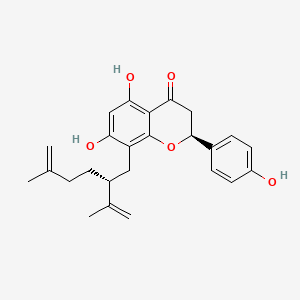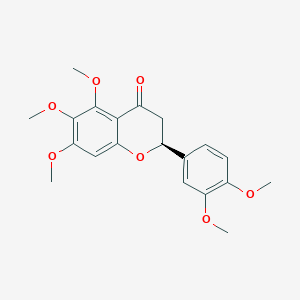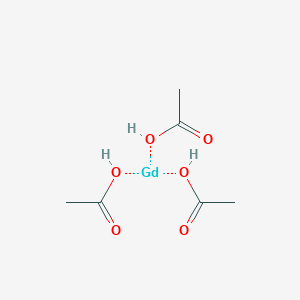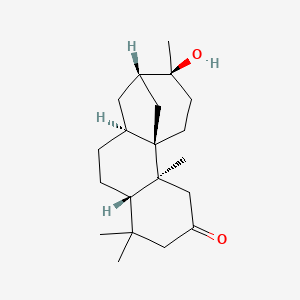
(R)-2-methylbutyrylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-methylbutyrylcarnitine is an optically active form of O-2-methylbutyrylcarnitine having (R)-configuration. It is a 2-methylbutyrylcarnitine and a methyl-branched fatty acyl-L-carnitine.
Scientific Research Applications
1. Inborn Error of Metabolism
(R)-2-methylbutyrylcarnitine has been identified in studies related to inborn errors of metabolism, particularly in isolated 2-methylbutyryl-CoA dehydrogenase (2-MBCDase) deficiency. This rare metabolic disorder is characterized by an inability to process certain amino acids properly, leading to an accumulation of specific metabolites in the body (Gibson et al., 2000).
2. Diagnostic Marker in Metabolic Disorders
(R)-2-methylbutyrylcarnitine is used as a biomarker in the diagnosis of short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), a disorder affecting the metabolism of the amino acid L-isoleucine. The presence of (R)-2-methylbutyrylcarnitine in physiological fluids is indicative of this metabolic disorder (Korman et al., 2005).
3. Mitochondrial Function and Disorders
Studies have shown the role of (R)-2-methylbutyrylcarnitine in mitochondrial functions, particularly in conditions like insulin resistance and type 2 diabetes mellitus. It's involved in metabolic pathways related to ketone bodies and fatty acid β-oxidation (Soeters et al., 2012).
4. Role in Carnitine Palmitoyltransferase-I Inhibition
(R)-2-methylbutyrylcarnitine is investigated for its potential role in inhibiting carnitine palmitoyltransferase-I, an enzyme crucial for mitochondrial fatty acid oxidation. This property makes it of interest in therapeutic contexts like myocardial ischemia and Type II diabetes (Gandour et al., 1993).
5. Analytical and Diagnostic Techniques
(R)-2-methylbutyrylcarnitine is significant in developing analytical methods for detecting and differentiating isomers of acylcarnitines in conditions like SCAD deficiency and 2-MBCD deficiency. This aids in the accurate diagnosis and understanding of various metabolic disorders (Forni et al., 2010).
6. Carnitine-Acylcarnitine Translocase Function
(R)-2-methylbutyrylcarnitine is implicated in studies exploring the role of carnitine-acylcarnitine translocase in mitochondrial energy metabolism. This research provides insights into the metabolism of branched-chain amino acids and related metabolic disorders (Roe et al., 2000).
7. Impact on Genetic Disorders
Research into (R)-2-methylbutyrylcarnitine has contributed to understanding genetic mutations in metabolic disorders. Identifying these mutations helps in diagnosing and managing conditions like 2-MBCDase deficiency, offering insights into their clinical relevance and potential treatments (Sass et al., 2008).
8. Metabolic Profiling
Studies involving (R)-2-methylbutyrylcarnitine contribute to metabolic profiling, which is crucial in understanding and diagnosing various metabolic disorders, including those related to branched-chain amino acids metabolism (Ruoppolo et al., 2022).
properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
InChI Key |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



